Pomiferin

Vue d'ensemble

Description

La pomiférine est une isoflavone prénylée que l'on peut trouver avec l'osajine dans les fruits et les fleurs femelles de l'arbre à bois d'arc (Maclura pomifera) . Elle a été identifiée et nommée en 1939 par Melville L. Wolfrom de l'Université d'État de l'Ohio . La pomiférine a démontré son efficacité en tant qu'antioxydant, cardioprotecteur, antimicrobien, antidiabétique et agent cytotoxique pour plusieurs lignées cellulaires cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La pomiférine peut être synthétisée par diverses méthodes, y compris l'extraction de l'arbre à bois d'arc. Le processus d'extraction implique l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et l'acétone . L'extrait aqueux du fruit exerce une activité de piégeage plus élevée contre certains radicaux, tandis que l'extrait d'acétate d'éthyle du fruit est le plus actif contre d'autres .

Méthodes de production industrielle : La production industrielle de la pomiférine implique l'extraction du composé des fruits de Maclura pomifera. Le processus comprend l'utilisation de solvants et de techniques chromatographiques pour isoler et purifier le composé . Le système de solvants optimal pour l'extraction comprend un mélange de DMSO, de propylène glycol (PG) et d'eau dans un rapport spécifique .

Analyse Des Réactions Chimiques

Antioxidant Activity

Pomiferin exhibits antioxidant properties by inhibiting lipid peroxidation and reducing free radicals.

Reactions with Copper(II) Complexes

This compound reacts with copper(II) complexes containing N,N'-donor ligands to form new complexes . For example, it reacts with Cu(NO3)2·3H2O and ligands like 2,2'-bipyridine (bpy), 4,4'-dimethyl-2,2'-bipyridine (dimebpy), 1,10-phenanthroline (phen), 4,7-diphenyl-1,10-phenanthroline (bphen), and dipyrido[3,2-a:2',3'-c]phenazine (dppz) to form complexes .

Hydrolysis

This compound has been tested in hydrolysis reactions .

Molecular Interactions

Molecular docking analysis suggests that this compound interacts directly with the ATP-binding pocket of mTOR . It forms hydrogen bonds with the catalytic site of the mTOR protein . Non-acetylated this compound also appears to dock into the ATP-binding site of mTOR, interacting with different residues .

This compound Triacetate Kinase Activity

This compound triacetate (PT) inhibits mTOR kinase directly . Dose-response studies reveal a significant reduction in mTOR activity by PT, with an IC50 of 6.2 µM for the inhibition of mTOR by PT . Non-esterified this compound appears similarly potent in inhibiting mTOR activity . When tested against a panel of 17 lipid kinases, this compound triacetate showed marginal activity against most kinases tested at concentrations around the IC50 for mTOR. The only lipid kinases affected by PT were two PI3Kα mutants, E542K and E545K . Further testing of PT against a panel of 50 protein kinases did not yield additional targets .

This compound Triacetate and Kinase Activity

| Kinase | This compound triacetate (5 µM) | This compound triacetate (10 µM) |

|---|---|---|

| CHKα | 98 ± 6 | 100 ± 0 |

| CHKβ | 102 ± 2 | 102 ± 4 |

| DGKβ | 104 ± 8 | 92 ± 13 |

| DGKγ | 102 ± 9 | 94 ± 20 |

| DGKζ | 120 ± 1 | 103 ± 2 |

| PI3Kα | 99 ± 1 | 91 ± 5 |

| PI3Kα E542K | 65 ± 2 | 46 ± 1 |

| PI3Kα E545K | 53 ± 1 | 38 ± 5 |

| PI3Kβ | 98 ± 5 | 97 ± 2 |

| PI3Kδ | 109 ± 3 | 98 ± 8 |

| PI3Kγ | 70 ± 0 | 70 ± 3 |

| PI4K2α | 90 ± 5 | 85 ± 6 |

| PIK4Cα | 102 ± 7 | 102 ± 10 |

| PIK4Cβ | 106 ± 7 | 94 ± 1 |

| PIP5K2α | 73 ± 0 | 75 ± 1 |

| SPHK1 | 85 ± 6 | 78 ± 2 |

| SPHK2 | 89 ± 1 | 84 ± 3 |

Numbers represent percent of kinase activity remaining relative to the DMSO-treated control ± SD.

Anti-Neuroinflammatory Effects

This compound exerts anti-neuroinflammatory effects through activating the Akt/Nrf2 pathway and inhibiting the NF-κB pathway . this compound promotes the nuclear translocation of Nrf2 and inhibits the production of ROS and NO in BV2 cells by activating Akt and Nrf2 pathways .

Applications De Recherche Scientifique

Pomiferin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It has been studied for its antioxidant, cardioprotective, antimicrobial, antidiabetic, and cytotoxic properties . In medicine, this compound has shown potential in treating neurodegenerative diseases by inhibiting neuroinflammation . It also exhibits antiproliferative activity against various cancer cell lines .

Mécanisme D'action

Pomiferin exerts its effects through various molecular targets and pathways. It activates the Akt/Nrf2 pathway and inhibits the NF-κB pathway, leading to its anti-neuroinflammatory effects . Additionally, this compound induces apoptosis in cancer cells through multiple pathways, including the mitochondrial, ERK-induced, and endoplasmic reticulum-stress-mediated apoptotic pathways .

Comparaison Avec Des Composés Similaires

La pomiférine est similaire à d'autres isoflavones prénylées telles que l'osajine et la macluraxanthone . elle présente des propriétés uniques, y compris une activité antioxydante plus forte et une meilleure efficacité dans certains tests biologiques . L'osajine et la pomiférine présentent toutes deux des effets cardioprotecteurs, mais la pomiférine a démontré une activité antioxydante plus élevée .

Liste des composés similaires :- Osajine

- Macluraxanthone

- Iso-osajine

- Iso-pomiférine

Activité Biologique

Pomiferin, a prenylated isoflavone derived from the Osage orange tree (Maclura pomifera), has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, antimicrobial, and anticancer properties. This article synthesizes research findings on the biological activity of this compound, presenting detailed insights into its mechanisms of action and potential therapeutic applications.

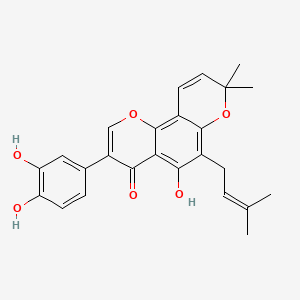

Chemical Structure and Identification

This compound was first identified in 1939 by Melville L. Wolfrom and subsequently classified as an isoflavone. Its complete structure was published in 1946, and its crystal structure was reported in 2003 . The compound's unique prenylation contributes to its biological activities.

Research indicates that this compound exerts its effects through various biochemical pathways:

- Antioxidant Activity : this compound has demonstrated strong antioxidant properties by inhibiting lipid peroxidation and reducing reactive oxygen species (ROS) levels. It is comparable to vitamins C and E in its ability to scavenge free radicals .

- Anti-inflammatory Effects : A study highlighted that this compound inhibits microglial inflammation by activating the Akt/Nrf2 pathway and suppressing the NF-κB pathway, which are critical in neuroinflammatory responses .

- Antidiabetic Properties : this compound has shown significant hypoglycemic effects in streptozotocin-induced diabetic rats by lowering serum glucose and triglycerides while increasing insulin levels .

- Antimicrobial Activity : this compound exhibits antibacterial effects against various pathogens, including E. coli and Salmonella gallinarum. Its antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes .

- Cytotoxicity Against Cancer Cells : this compound has been observed to induce apoptosis in several cancer cell lines, including breast (MCF-7), lung (NCI-H23), and prostate (PC-3) cancer cells. It also demonstrated selective antiproliferative activity against tumorigenic cells .

Research Findings

The following table summarizes key studies on the biological activities of this compound:

Case Studies

- Neuroprotective Effects : A study by Zhao et al. examined the effects of this compound on BV2 microglial cells, demonstrating that it effectively reduced neuroinflammation markers such as IL-6 and TNF-α while promoting neuronal survival through the activation of protective signaling pathways .

- Antidiabetic Mechanism : In a controlled experiment involving streptozotocin-induced diabetic rats, this compound administration led to a marked decrease in blood glucose levels over a 14-day period, suggesting its potential as a therapeutic agent for managing diabetes .

- Anticancer Potential : Research conducted by Son et al. indicated that this compound exhibited significant cytotoxicity across various cancer cell lines, highlighting its potential as a lead compound for cancer therapy development .

Propriétés

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8-12,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZYXUOYFOXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205831 | |

| Record name | Pomiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-03-2 | |

| Record name | Pomiferin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomiferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pomiferin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pomiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74YIS40APM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.